Calcium saccharin is derived from saccharin through a chemical reaction with calcium hydroxide or calcium carbonate. It falls under the category of artificial sweeteners and is classified as a non-nutritive sweetener due to its minimal caloric contribution. The compound is recognized in various food and pharmaceutical applications for its sweetness and stability .
The synthesis of calcium saccharin typically involves the following steps:
The reaction typically occurs at elevated temperatures (around 50-55°C) to facilitate dissolution and reaction kinetics. The resulting solution is then filtered and evaporated to yield crystalline calcium saccharin .
Calcium saccharin has a molecular formula of . The structure consists of a saccharin moiety (sulfamoylbenzoic acid) coordinated with a calcium ion. The molecular weight is approximately 214.24 g/mol.
Calcium saccharin can undergo several chemical reactions:
The stability of calcium saccharin under various pH levels makes it suitable for use in different formulations without significant degradation.
Calcium saccharin acts as a sweetening agent through interaction with taste receptors on the tongue. The mechanism involves binding to specific receptors that trigger the perception of sweetness without contributing calories.
Calcium saccharin is utilized in several scientific and commercial applications:
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